molecular formula C9H17NO B2797114 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol CAS No. 1538820-49-3

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol

Cat. No.: B2797114
CAS No.: 1538820-49-3
M. Wt: 155.241
InChI Key: UIRGZQQFLORBCF-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol It is characterized by the presence of a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H303, H315, H318, and H335, suggesting that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through [2+2] cycloaddition reactions of alkenes.

    Aminomethylation: The cyclobutane ring is then subjected to aminomethylation, where an aminomethyl group is introduced. This can be done using formaldehyde and ammonia or amines under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, where the aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

These reactions result in the formation of various products, which can be further utilized in different chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol can be compared with similar compounds such as:

    1-(Aminomethyl)cyclobutane: Lacks the hydroxyl group, resulting in different reactivity and applications.

    Cyclobutanol: Lacks the aminomethyl group, affecting its biological activity and chemical properties.

    1-(Hydroxymethyl)cyclobutane: Contains a hydroxymethyl group instead of an aminomethyl group, leading to variations in its chemical behavior and applications.

The presence of both the aminomethyl and hydroxyl groups in this compound makes it unique, offering a combination of reactivity and biological activity that is distinct from its analogs .

Properties

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-7-8(3-1-4-8)9(11)5-2-6-9/h11H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRGZQQFLORBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2(CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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